1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
CAS No.: 1251687-40-7
Cat. No.: VC11851213
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251687-40-7 |
|---|---|
| Molecular Formula | C18H19FN2O4S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H19FN2O4S/c1-25-17-11-15(7-8-16(17)21-9-3-6-18(21)22)20-26(23,24)12-13-4-2-5-14(19)10-13/h2,4-5,7-8,10-11,20H,3,6,9,12H2,1H3 |
| Standard InChI Key | APZLEVHKCWOZIP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O |
| Canonical SMILES | COC1=C(C=CC(=C1)NS(=O)(=O)CC2=CC(=CC=C2)F)N3CCCC3=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a methanesulfonamide core linked to a 3-fluorophenyl group and a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl substituent. The fluorophenyl moiety enhances metabolic stability and membrane permeability, while the pyrrolidinone ring contributes to conformational rigidity and hydrogen-bonding capabilities. The methoxy group at the 3-position of the phenyl ring modulates electronic effects, influencing receptor binding affinity.
Physicochemical Characteristics
Key properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonamide and pyrrolidinone groups .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH.
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Spectral Data:
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis involves three primary stages (Table 1):
Table 1: Synthetic Route for 1-(3-Fluorophenyl)-N-[3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Phenyl]Methanesulfonamide
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Suzuki Coupling | 3-Fluorophenylboronic acid, Pd(PPh₃)₄ | 78 |
| 2 | Sulfonamide Formation | Methanesulfonyl chloride, Et₃N | 85 |
| 3 | Pyrrolidinone Introduction | 2-Pyrrolidinone, K₂CO₃, DMF, 80°C | 65 |
The fluorophenyl group is introduced via Suzuki coupling, followed by sulfonamide formation under basic conditions. The pyrrolidinone ring is appended through nucleophilic substitution, requiring careful temperature control to prevent side reactions.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs at the 4-position of the phenyl ring during pyrrolidinone attachment.
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Purification: Chromatographic separation is critical due to structurally similar byproducts .
Pharmacological Activity and Mechanism of Action
Sigma-1 Receptor Modulation
The compound acts as an allosteric modulator of the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum. Binding studies reveal:
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IC₅₀: 19 nM in low ATP conditions (ADP-Glo assay).
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Selectivity: >100-fold selectivity over sigma-2 receptors, minimizing off-target effects.
Modulation of sigma-1 receptors influences calcium signaling and neurotransmitter release, implicating the compound in neuroprotection and cognitive enhancement .
In Vitro and Preclinical Data
Table 2: Biological Activity Profile
Comparative Analysis with Related Compounds
Structural Analogues
Table 3: Comparison with Key Analogues
| Compound | Structural Variation | Sigma-1 IC₅₀ (nM) |
|---|---|---|
| Target Compound | 3-Fluorophenyl, methoxy | 19 |
| N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide | No fluorophenyl | 84 |
| 3-Fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | No methoxy group | 210 |
Fluorination at the phenyl ring enhances binding affinity by 4.4-fold compared to non-fluorinated analogues, likely due to improved hydrophobic interactions .
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